molecular formula C19H13ClFN5O3 B2921923 N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251600-84-6

N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2921923
CAS No.: 1251600-84-6
M. Wt: 413.79
InChI Key: ZDAOIBTXWGNVPY-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide (CAS 1251600-84-6) is a chemical compound with a molecular formula of C19H13ClFN5O3 and a molecular weight of 413.79 . This acetamide derivative is built around a [1,2,4]triazolo[4,3-a]pyrazin-3-one core, a privileged structure in medicinal chemistry known for its potential to interact with various biological targets . Scientific literature indicates that structurally related [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives have been investigated as potent inhibitors of p38 Mitogen-Activated Protein Kinases (p38 MAPK) . The p38 MAPK pathway is a critical signaling cascade implicated in the cellular production of inflammatory cytokines; consequently, inhibitors of this pathway are subjects of extensive research for potential applications in inflammatory diseases, rheumatoid arthritis, and Chronic Obstructive Pulmonary Disease (COPD) . The specific substitution pattern on this molecule, featuring a 2-chloro-4-fluorophenyl group and a phenoxy moiety, is designed to modulate its physicochemical properties and binding affinity for specific biological targets. This product is offered with various packaging options to suit your research scale and is intended for Research Use Only. It is not intended for diagnostic or therapeutic purposes. Researchers can access this compound for their investigations into kinase signaling pathways and inflammatory disease models .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O3/c20-14-10-12(21)6-7-15(14)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAOIBTXWGNVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate reaction rates and improve yields. For instance, the use of copper(II) acetate as a catalyst under microwave irradiation has been shown to be effective in synthesizing similar compounds with high yields (85-94%) .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Triazolopyrazine Derivatives

8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (Compound 1, )
  • Core Structure : Shares the triazolopyrazine backbone but lacks the acetamide side chain.
  • Substituents: A nitro (NO₂) and fluoro (F) group on the phenoxy ring, compared to the target compound’s unsubstituted phenoxy and chloro-fluorophenyl acetamide.
  • Implications : The electron-withdrawing nitro group may enhance electrophilicity but reduce metabolic stability compared to the target’s halogenated acetamide .
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (Compound 12, )
  • Core Structure: Features an 8-amino group and 3-oxo substituent, differing from the target’s 8-phenoxy group.
  • Substituents: The acetamide is attached to a phenoxy ring rather than a chloro-fluorophenyl group.
  • Properties: Melting point (260–263°C) is lower than pyrazolopyrimidine analogues (e.g., 302–304°C in ), suggesting reduced crystallinity due to the amino group .

Pyrazolopyrimidine Analogues

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
  • Core Structure : Pyrazolo[3,4-d]pyrimidine instead of triazolopyrazine.
  • Substituents : Bulky chromen-4-one and fluorophenyl groups increase molecular weight (571.2 g/mol) compared to the target compound.
  • Synthetic Yield : 19% yield highlights synthetic challenges in introducing complex substituents .

Simple Acetamide Derivatives

2-Chloro-N-(4-fluorophenyl)acetamide ()
  • Core Structure : Lacks heterocyclic systems but shares the chloro-fluorophenyl acetamide motif.
  • Role : Serves as a precursor for bioactive molecules, emphasizing the importance of halogenated aryl groups in enhancing binding affinity .

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound Triazolopyrazine Not reported Not reported 8-phenoxy, 3-oxo, chloro-fluorophenyl acetamide
8-(2-Fluoro-4-nitrophenoxy)-triazolo[4,3-a]pyrazine Triazolopyrazine Not reported Not reported 2-fluoro-4-nitrophenoxy
Compound 12 () Triazolopyrazine Not reported 260–263 8-amino, phenoxy-acetamide
Pyrazolopyrimidine () Pyrazolo[3,4-d]pyrimidine 571.2 302–304 Chromen-4-one, fluorophenyl
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide 201.6 Not reported Chloro, fluoro

Substituent Effects

  • Electron-Withdrawing Groups : Nitro (Compound 1) and chloro/fluoro groups (Target) improve electrophilicity but may reduce metabolic stability.
  • Phenoxy vs.

Implications for Drug Design

  • Triazolopyrazine Core : Offers a balance of rigidity and hydrogen-bonding capacity, advantageous for target engagement.
  • Halogenated Aryl Groups : Chloro-fluorophenyl acetamide motifs (Target, ) are recurrent in medicinal chemistry for optimizing pharmacokinetics .
  • Future Directions : Structure-activity relationship (SAR) studies should explore substitutions at the 8-position of the triazolopyrazine core to modulate bioavailability and potency.

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide, also known as M446-0529, is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of M446-0529 is C22H19ClFN5O3. The structural features include a triazole moiety which is known for its diverse biological activities. The presence of the chloro and fluoro substituents may enhance its pharmacological properties by influencing its interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound M446-0529 exhibits significant antibacterial activity against various strains of bacteria. Research indicates that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar triazolo compounds have minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosa0.125 - 8

Anticancer Activity

The anticancer potential of triazoles has also been documented. Compounds similar to M446-0529 have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies highlight that modifications in the triazole ring can significantly affect the efficacy against different cancer cell lines .

The biological activity of M446-0529 may be attributed to its ability to interact with specific enzymes or receptors involved in microbial and cancer cell metabolism. Triazoles often act as enzyme inhibitors, targeting pathways critical for cell survival and replication. For instance, they can inhibit the synthesis of ergosterol in fungi or interfere with DNA synthesis in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives, including M446-0529, against resistant bacterial strains. Results indicated that M446-0529 had comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anticancer Properties : In vitro studies demonstrated that M446-0529 induced apoptosis in human cancer cell lines by activating caspase pathways. This finding supports the hypothesis that triazole derivatives can serve as leads for developing novel anticancer therapies .

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